Dimethyl tetradecanedioate

描述

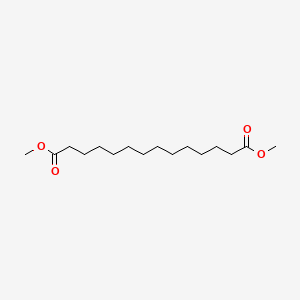

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dimethyl tetradecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-19-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)20-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJFDFNNEAPGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063681 | |

| Record name | Tetradecanedioic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5024-21-5 | |

| Record name | 1,14-Dimethyl tetradecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5024-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl tetradecanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005024215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl tetradecanedioate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanedioic acid, 1,14-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanedioic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl tetradecanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL TETRADECANEDIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GWB0779K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl Tetradecanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for dimethyl tetradecanedioate (B1240563), a valuable long-chain diester with applications in polymer chemistry, as a specialty chemical intermediate, and in the development of novel drug delivery systems. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the core synthetic pathways.

Direct Esterification of Tetradecanedioic Acid (Fischer Esterification)

The most direct and conventional method for synthesizing dimethyl tetradecanedioate is the Fischer esterification of its parent dicarboxylic acid. This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of methanol (B129727) to drive the equilibrium towards the formation of the diester.

Experimental Protocol

Materials:

-

Tetradecanedioic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid monohydrate

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tetradecanedioic acid (1.0 equivalent) and a large excess of anhydrous methanol (e.g., 20-40 equivalents).

-

Catalyst Addition: With continuous stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) or p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain this temperature for 4 to 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting dicarboxylic acid.[1]

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted dicarboxylic acid, followed by deionized water, and finally with brine.[1][2]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like methanol to yield the pure this compound.

Process Workflow

Synthesis from Oleic Acid via Metathesis and Oxidative Cleavage

A sustainable approach to this compound utilizes oleic acid, a renewable fatty acid. This multi-step synthesis involves the self-metathesis of methyl oleate (B1233923) to form dimethyl 9-octadecenedioate, followed by hydrogenation and oxidative cleavage.

Reaction Pathway

Experimental Protocols

Step 1: Self-Metathesis of Methyl Oleate

-

Procedure: The internal olefin metathesis of methyl oleate is carried out in the presence of a ruthenium-based catalyst, such as Grubbs II catalyst.[3] The reaction is typically performed in an inert solvent like toluene (B28343) at elevated temperatures (e.g., 75°C) under a nitrogen atmosphere.[4] The reaction yields dimethyl 9-octadecenedioate and 9-octadecene.[3]

-

Quantitative Data: A reported yield for the formation of dimethyl 9-octadecenedioate using Grubbs II catalyst is approximately 51%.[3]

Step 2: Hydrogenation of Dimethyl 9-Octadecenedioate

-

Procedure: The unsaturated diester is hydrogenated to saturate the carbon-carbon double bond. This is typically achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol or ethyl acetate. The reaction is run until the uptake of hydrogen ceases.

Step 3: Oxidative Cleavage of Dimethyl Octadecanedioate

-

Procedure (Ozonolysis): The saturated diester is dissolved in a solvent such as methanol or dichloromethane (B109758) and cooled to a low temperature (e.g., -78°C). Ozone is bubbled through the solution until a blue color persists, indicating the consumption of the starting material.[5]

-

Work-up:

-

Reductive Work-up: The resulting ozonide is treated with a reducing agent, such as dimethyl sulfide (B99878) or zinc dust, to yield two molecules of dimethyl heptanoate.

-

Oxidative Work-up: To obtain the desired dicarboxylic acid fragment, an oxidative work-up is necessary. After ozonolysis, the reaction mixture is treated with an oxidizing agent, such as hydrogen peroxide, which oxidizes the intermediate aldehydes to carboxylic acids.[2] Subsequent esterification would then be required to obtain this compound. A more direct route to the diester from the ozonide is less commonly reported for this specific transformation.

-

Biocatalytic Synthesis via Fermentation

Microbial fermentation presents a green alternative for the production of long-chain dicarboxylic acids, which can then be esterified to their corresponding dimethyl esters. Strains of the yeast Candida tropicalis have been engineered for the efficient production of these diacids from alkanes or fatty acids.[6]

Process Overview

Experimental Protocols

Step 1: Fermentation

-

Microorganism: A mutant strain of Candida tropicalis capable of producing dicarboxylic acids is used.[7][8]

-

Culture Conditions: The yeast is cultured in a suitable fermentation medium containing a carbon source for growth (e.g., glucose or sucrose) and the alkane precursor (n-tetradecane).[7][9] The fermentation is carried out in a bioreactor with controlled pH, temperature, and aeration.[7]

-

Product Formation: The yeast's metabolic pathways convert the n-tetradecane into tetradecanedioic acid, which is secreted into the fermentation broth.[6]

Step 2: Extraction and Esterification

-

Extraction: After fermentation, the tetradecanedioic acid is extracted from the broth. This typically involves acidification of the broth to precipitate the dicarboxylic acid, followed by filtration and washing.

-

Esterification: The extracted tetradecanedioic acid is then esterified to this compound using the Fischer esterification protocol as described in Section 1.[11]

Synthesis from Cyclododecanone (B146445)

Cyclododecanone, a readily available cyclic ketone, can serve as a precursor for the synthesis of long-chain dicarboxylic acids through oxidative ring-opening reactions.

Reaction Pathway

Experimental Protocols

Step 1: Baeyer-Villiger Oxidation of Cyclododecanone

-

Procedure: Cyclododecanone is oxidized to the corresponding lactone, cyclododecanolide, using a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA) or permaleic acid.[3][7] The reaction is typically carried out in an inert solvent like dichloromethane.

Step 2: Hydrolysis of Cyclododecanolide

-

Procedure: The lactone is hydrolyzed to the corresponding ω-hydroxy carboxylic acid (12-hydroxydodecanoic acid) under acidic or basic conditions.

Step 3: Oxidation to Tetradecanedioic Acid

-

Procedure: The terminal alcohol of the hydroxy acid is oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents. However, a more direct route from the cyclic ketone to the dicarboxylic acid may be possible with stronger oxidizing systems, though this is less commonly described for this specific transformation.

Step 4: Esterification

-

Procedure: The resulting tetradecanedioic acid is esterified to this compound following the Fischer esterification protocol outlined in Section 1.

Quantitative Data Summary

| Synthesis Method | Key Steps | Reported/Estimated Yield | Purity | Key Considerations |

| Direct Esterification | Fischer Esterification | >90% (estimated based on similar reactions)[1] | >98% after purification | Reversible reaction; requires excess alcohol or removal of water. |

| From Oleic Acid | 1. Metathesis2. Hydrogenation3. Oxidative Cleavage | Step 1: ~51%[3]Overall yield is lower. | >98% after purification | Multi-step process; requires specialized catalysts and ozonolysis equipment. |

| Biocatalytic Synthesis | 1. Fermentation2. Extraction & Esterification | High diacid concentration in broth (e.g., 138 g/L)[10] | >98% after purification | Requires expertise in fermentation technology; "green" approach. |

| From Cyclododecanone | 1. Baeyer-Villiger2. Hydrolysis3. Oxidation4. Esterification | Yields vary depending on specific reagents and conditions. | >98% after purification | Multi-step process involving strong oxidizing agents. |

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and challenges. The direct Fischer esterification of tetradecanedioic acid is the most straightforward method, offering high yields and purity. The route from oleic acid represents a sustainable approach utilizing renewable feedstocks, though it involves a multi-step process. Biocatalytic synthesis via fermentation is a promising "green" alternative that can potentially provide high product concentrations, while the synthesis from cyclododecanone offers another route from a common chemical feedstock. The choice of method will depend on factors such as the availability of starting materials, scalability, cost, and environmental considerations. This guide provides the foundational knowledge for researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. [Study on fermentation of 1,13-tridecanedioic acid by Candida tropicalis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Synthesis of Dimethyl Tetradecanedioate: A Technical Guide to Transesterification and Esterification Routes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl tetradecanedioate (B1240563), a long-chain aliphatic diester with applications in the synthesis of polymers, lubricants, and as an intermediate in the production of pharmaceuticals. The primary focus of this document is on the practical synthesis via acid-catalyzed esterification of tetradecanedioic acid, a robust and widely used method. Additionally, the principles of transesterification as a related synthetic strategy are discussed.

This guide includes detailed experimental protocols, a summary of relevant quantitative data from analogous syntheses, and visualizations of the reaction pathway and experimental workflow to aid in the successful laboratory-scale production of dimethyl tetradecanedioate.

Core Synthesis Pathway: Fischer-Speier Esterification

The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of tetradecanedioic acid with methanol (B129727) in the presence of an acid catalyst.[1][2] This reaction is an equilibrium process, and an excess of methanol is typically used to drive the reaction towards the formation of the diester product.

dot

Caption: Fischer esterification of tetradecanedioic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar long-chain dimethyl dicarboxylates, such as dimethyl octadecanedioate and dimethyl dodecanedioate.[2][3][4]

2.1. Materials and Equipment

-

Reagents:

-

Tetradecanedioic acid (C14H26O4)

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH)

-

5% aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

-

Equipment:

-

Round-bottom flask (appropriate size for the scale of the reaction)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Glassware for filtration and crystallization

-

(Optional) Flash column chromatography setup

-

2.2. Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tetradecanedioic acid and an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the diacid) or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) and maintain for 4-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting dicarboxylic acid.

-

Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Work-up and Extraction:

-

Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., cold methanol) or by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.[4]

-

dot

Caption: Experimental workflow for this compound synthesis.

Quantitative Data from Analogous Syntheses

| Catalyst | Substrates | Temperature (°C) | Time (h) | Yield (%) |

| Zirconium Titanium Phosphate | Phthalic Anhydride + 2-Ethyl 1-hexanol | ~140 | 10 | >90 |

| Sulfuric Acid | Octadecanedioic acid + Methanol | Reflux | 16 | High |

| p-Toluenesulfonic acid | Dodecanedioic acid + Methanol | Reflux (~65) | 4-8 | High |

Table adapted from literature on diester synthesis.[1][2][3]

Transesterification as an Alternative Synthetic Route

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[5] This reaction can be catalyzed by either acids or bases.[5] While not the most direct route for synthesizing this compound from its corresponding dicarboxylic acid, it is a viable method if starting from a different ester of tetradecanedioic acid (e.g., diethyl tetradecanedioate).

General Acid-Catalyzed Transesterification Mechanism:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the starting ester, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of the new alcohol (in this case, methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original alkoxy group.

-

Elimination: The original alcohol is eliminated, and the carbonyl group is reformed.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.

dot

Caption: General mechanism of acid-catalyzed transesterification.

In the context of producing this compound, one could, for example, react diethyl tetradecanedioate with an excess of methanol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired dimethyl ester, the ethanol (B145695) byproduct would need to be removed from the reaction mixture, for instance, by distillation.[5] This method is particularly useful in polymer chemistry, such as in the synthesis of polyesters where a diester is reacted with a diol.[5]

Conclusion

The synthesis of this compound is most practically and efficiently achieved through the Fischer-Speier esterification of tetradecanedioic acid with methanol, utilizing a strong acid catalyst. The provided experimental protocol, adapted from well-established procedures for analogous compounds, offers a clear pathway for its successful synthesis in a laboratory setting. While transesterification presents a theoretically viable alternative route, particularly if starting from a different dialkyl ester of tetradecanedioic acid, the direct esterification method remains the more common and straightforward approach for de novo synthesis from the corresponding dicarboxylic acid. This guide provides the necessary foundational information for researchers and professionals to undertake the synthesis and purification of this compound.

References

Chemical and physical properties of Dimethyl tetradecanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl tetradecanedioate (B1240563), a long-chain aliphatic diester, is a molecule of significant interest in various scientific and industrial sectors. Its chemical structure lends it properties that are valuable in the synthesis of polymers, lubricants, and as a potential intermediate in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical and physical properties of Dimethyl tetradecanedioate, detailed experimental protocols for its synthesis and purification, and an exploration of its metabolic context.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory and developmental work.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Tetradecanedioic acid, dimethyl ester; 1,14-Dodecanedicarboxylic acid dimethyl ester; NSC 9505[2][3][4] |

| CAS Number | 5024-21-5[2][5] |

| Molecular Formula | C₁₆H₃₀O₄[2][5] |

| InChI | InChI=1S/C16H30O4/c1-19-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)20-2/h3-14H2,1-2H3[1] |

| InChIKey | ZDJFDFNNEAPGOP-UHFFFAOYSA-N[5] |

| SMILES | COC(=O)CCCCCCCCCCCCC(=O)OC[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 286.41 g/mol [2][3] |

| Appearance | White to almost white powder or crystal[3][6] |

| Melting Point | 43 °C (lit.)[3][6] |

| Boiling Point | 196 °C / 10 mmHg[3][6] |

| Density | 0.955 ± 0.06 g/cm³ (Predicted)[3][6] |

| Solubility | Very faint turbidity in Methanol[3][6] |

| Flash Point | 146.4 °C[3][6] |

| Purity | >98%[4] |

| Storage | Room temperature, sealed in dry conditions[3][4][6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound, based on established procedures for similar long-chain diesters.

Synthesis via Fischer Esterification

The most common method for the synthesis of this compound is the Fischer esterification of tetradecanedioic acid with methanol (B129727), using an acid catalyst.[7][8]

Materials:

-

Tetradecanedioic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Diethyl ether or ethyl acetate (B1210297)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tetradecanedioic acid (1.0 equivalent) and a large excess of anhydrous methanol (e.g., 20 equivalents).[9]

-

Catalyst Addition: With stirring, cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents) to the mixture.[9]

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9][10]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.[9]

-

Dissolve the residue in diethyl ether or ethyl acetate.[9]

-

Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.[6][9]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6][9]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.[6][9]

-

Purification Methodologies

High purity is often required for applications in research and drug development. The following are standard procedures for purifying crude this compound.

Principle: This technique purifies solid compounds based on differences in their solubility in a specific solvent at different temperatures.

Procedure:

-

Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Methanol or ethanol/water mixtures can be effective.[6]

-

Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.[6]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[6]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

-

Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[6]

-

Drying: Dry the purified crystals under vacuum.[11]

Principle: This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through the column.

Procedure:

-

Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. The mobile phase is typically a non-polar solvent or a mixture of solvents, with the polarity adjusted to achieve good separation. A common mobile phase for diesters is a gradient of ethyl acetate in hexane.[11]

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.[11]

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.[11]

-

Elution: Pass the mobile phase through the column. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.[11]

-

Fraction Collection: Collect the eluting solvent in a series of fractions.

-

Analysis: Analyze the fractions using TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[11]

Metabolic Pathway of Dicarboxylic Acids

While specific signaling pathways involving this compound are not extensively documented, the general metabolic pathway for long-chain dicarboxylic acids provides a crucial context for its potential biological role. Dicarboxylic acids are typically formed from monocarboxylic fatty acids via ω-oxidation and are subsequently metabolized through peroxisomal β-oxidation.[2][3][4][5]

Caption: Metabolic pathway of dicarboxylic acids.

Applications in Research and Drug Development

This compound serves as a valuable pharmaceutical intermediate.[3] Its ester functionalities can be leveraged in the synthesis of more complex molecules with potential therapeutic activities. In drug development, intermediates like this compound are crucial for modifying lead compounds to enhance their efficacy, improve their pharmacokinetic profiles, and reduce toxicity. The long aliphatic chain of tetradecanedioate can be incorporated into drug molecules to modulate their lipophilicity, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Handling

Based on available GHS information, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[4]

References

- 1. This compound | C16H30O4 | CID 78727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Dimethyl Tetradecanedioate (CAS 5024-21-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl tetradecanedioate (B1240563) (CAS 5024-21-5), also known as dimethyl 1,12-dodecanedicarboxylate, is a long-chain aliphatic diester. Its chemical structure consists of a fourteen-carbon saturated backbone with methyl ester groups at both termini. This bifunctionality makes it a versatile building block in various chemical syntheses. In the pharmaceutical and materials science sectors, long-chain diesters like dimethyl tetradecanedioate are of interest as intermediates for the synthesis of polymers, macrocycles, and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and relevant biological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 5024-21-5 | [1] |

| Molecular Formula | C₁₆H₃₀O₄ | [1] |

| Molecular Weight | 286.41 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Tetradecanedioic acid, dimethyl ester; 1,14-Dodecanedicarboxylic acid dimethyl ester | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 43-46 °C | |

| Boiling Point | 196 °C at 10 mmHg | |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and chloroform (B151607). Insoluble in water. |

Spectral Data

Spectroscopic analysis is fundamental for the identification and purity assessment of chemical compounds. The following tables summarize the key spectral data for this compound.

Table 2: ¹³C NMR Spectral Data [1]

| Assignment | Chemical Shift (δ, ppm) |

| C=O | ~174 |

| -OCH₃ | ~51 |

| -CH₂-COO- | ~34 |

| -CH₂-CH₂-COO- | ~29 |

| -(CH₂)₈- | ~25-29 |

Table 3: Mass Spectrometry Data [2][3]

| Technique | Key Fragments (m/z) |

| Electron Ionization (EI) | 286 (M⁺), 255, 227, 199, 185, 157, 143, 129, 115, 101, 87, 74, 59, 55 |

Table 4: Infrared (IR) Spectroscopy Data [1]

| Functional Group | Wavenumber (cm⁻¹) |

| C=O stretch (ester) | ~1740 |

| C-O stretch (ester) | ~1200-1170 |

| C-H stretch (alkane) | ~2920, 2850 |

| C-H bend (alkane) | ~1465 |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from tetradecanedioic acid using a classic Fischer esterification reaction.

Materials:

-

Tetradecanedioic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether or dichloromethane (B109758) (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend tetradecanedioic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: With gentle stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the diacid's mass).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. Maintain the reflux for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the reaction mixture using a rotary evaporator to remove most of the excess methanol.

-

Extraction: Dilute the residue with an organic solvent (e.g., diethyl ether) and water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by flash column chromatography on silica (B1680970) gel.

Example Application: Synthesis of a Polyester (B1180765)

This compound can be used as a monomer in the synthesis of long-chain aliphatic polyesters. This protocol provides a general procedure for melt polycondensation with a diol, such as 1,6-hexanediol.

Materials:

-

This compound

-

1,6-Hexanediol (or other suitable diol)

-

Titanium(IV) butoxide or other transesterification catalyst

-

Chloroform or dichloromethane (for purification)

-

Methanol (for purification)

-

High-purity nitrogen or argon gas

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head and condenser

-

Vacuum pump

-

Heating mantle with a temperature controller

-

Nitrogen/argon inlet

Procedure:

-

Monomer Charging: In a clean, dry three-neck round-bottom flask, combine equimolar amounts of this compound and the chosen diol.

-

Catalyst Addition: Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 mol% relative to the diester).

-

Inert Atmosphere: Purge the reaction vessel with a slow stream of nitrogen or argon to remove oxygen and moisture.

-

First Stage (Transesterification): Heat the mixture to 180-200 °C with constant stirring. Methanol, a byproduct of the transesterification, will begin to distill off. Continue this stage until the majority of the theoretical amount of methanol has been collected (typically 2-4 hours).

-

Second Stage (Polycondensation): Gradually increase the temperature to 220-240 °C while slowly reducing the pressure using a vacuum pump. This will facilitate the removal of excess diol and drive the polymerization to achieve a higher molecular weight. The viscosity of the reaction mixture will increase significantly.

-

Polymer Isolation: After 3-5 hours under high vacuum, cool the reaction mixture to room temperature under an inert atmosphere. The resulting polyester can be purified by dissolving it in a solvent like chloroform and precipitating it in a non-solvent such as cold methanol.

-

Drying: Filter the precipitated polymer and dry it under vacuum until a constant weight is achieved.

Mandatory Visualizations

Signaling Pathway: Metabolism of Long-Chain Dicarboxylic Acids

Long-chain dicarboxylic acids, such as tetradecanedioic acid, are metabolized in the body through a combination of ω-oxidation in the endoplasmic reticulum and subsequent β-oxidation in peroxisomes. This pathway is an alternative to the primary mitochondrial β-oxidation of fatty acids.

Caption: Metabolic pathway of long-chain dicarboxylic acids.

Experimental Workflow: Synthesis and Purification of this compound

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Application in Polyester Synthesis

This diagram shows the logical relationship of using this compound as a monomer in polyester synthesis.

Caption: Logical flow of polyester synthesis.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable difunctional molecule with applications as a monomer and chemical intermediate. This technical guide has provided a detailed overview of its properties, synthesis, and a relevant biological context. The provided experimental protocols and workflows serve as a practical resource for researchers and professionals in the fields of chemistry, materials science, and drug development. The structured data and visualizations are intended to facilitate a deeper understanding and application of this compound in a research and development setting.

References

Spectral Data of Dimethyl Tetradecanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Dimethyl tetradecanedioate (B1240563), a dicarboxylic acid methyl ester. The information detailed herein is intended to support researchers and scientists in academic and industrial settings, particularly those involved in drug development and chemical analysis, by providing key data for compound identification, characterization, and quality control.

Spectral Data Summary

The following tables summarize the key spectral data for Dimethyl tetradecanedioate, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. While publicly available databases confirm the existence of this data, this guide presents a consolidated view of expected and reported values.

Table 1: Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₃₀O₄ | [1][2] |

| Molecular Weight | 286.41 g/mol | [1] |

| Major Fragment Ions (m/z) | No specific fragmentation data found in searches. | |

| Ionization Mode | Electron Ionization (EI) |

Table 2: ¹H NMR Spectral Data (Predicted)

Note: The following are predicted chemical shifts based on the structure of this compound and data from analogous long-chain esters. Actual experimental values may vary based on solvent and spectrometer frequency.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.67 | Singlet | -OCH₃ (Methyl ester) |

| ~2.30 | Triplet | -CH₂-C=O (Methylene alpha to carbonyl) |

| ~1.62 | Multiplet | -CH₂-CH₂-C=O (Methylene beta to carbonyl) |

| ~1.2-1.4 | Multiplet | -(CH₂)₁₀- (Methylene chain) |

Table 3: ¹³C NMR Spectral Data

Note: Specific experimental data with peak assignments for this compound were not found. The following are typical chemical shifts for the functional groups present in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~174 | C=O (Ester carbonyl) |

| ~51 | -OCH₃ (Methyl ester) |

| ~34 | -CH₂-C=O (Methylene alpha to carbonyl) |

| ~29 | -(CH₂)₁₀- (Methylene chain) |

| ~25 | -CH₂-CH₂-C=O (Methylene beta to carbonyl) |

Table 4: Infrared (IR) Spectroscopy Data

Note: The FTIR spectrum of this compound has been recorded as a film cast from chloroform (B151607).[1] The following are characteristic absorption bands for long-chain aliphatic esters.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Strong | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1465 | Medium | C-H bending (methylene) |

| ~1170 | Strong | C-O stretching (ester) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this compound are not widely available. Therefore, the following sections describe generalized, yet detailed, methodologies based on standard practices for the analysis of long-chain dicarboxylic acid methyl esters.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a stationary phase such as 5% phenyl-methylpolysiloxane is suitable for this analysis.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak will provide the molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR).

Procedure:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.7 mL of CDCl₃ is recommended.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16.

-

Relaxation Delay: 1 second.

-

Acquisition Time: 4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

-

Data Analysis: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. The chemical shifts of the peaks are then referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Thin Film Method):

-

Place a small amount of solid this compound onto a salt plate (e.g., KBr or NaCl).

-

If the compound is a solid, a few milligrams can be dissolved in a volatile solvent like chloroform, and a drop of the solution is placed on the salt plate. The solvent is then allowed to evaporate, leaving a thin film of the sample.

-

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

FTIR Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the various functional groups in the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of this compound.

References

An In-Depth NMR Analysis of Dimethyl Tetradecanedioate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of dimethyl tetradecanedioate (B1240563). Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral data, experimental protocols for data acquisition, and a structural representation of the molecule with key NMR correlations.

Introduction to Dimethyl Tetradecanedioate

This compound is a long-chain aliphatic diester with the chemical formula C16H30O4.[1][2] Its linear structure and terminal ester groups give rise to a symmetrical molecule, which is reflected in its NMR spectra. Understanding the precise chemical environment of each proton and carbon atom through NMR spectroscopy is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted quantitative NMR data for this compound. These values are based on established chemical shift ranges for similar long-chain esters.

1H NMR Spectral Data Summary

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| -OCH3 | 3.67 | Singlet (s) | 6H |

| -CH2 -COO- | 2.30 | Triplet (t) | 4H |

| -CH2 -CH2-COO- | 1.63 | Quintet (quin) | 4H |

| -(CH2 )8- | 1.25 | Multiplet (m) | 16H |

13C NMR Spectral Data Summary

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C =O | 174.3 |

| -OCH3 | 51.4 |

| -CH2 -COO- | 34.1 |

| -CH2 -CH2-COO- | 29.7 |

| -(CH2 )8- | 29.4 - 29.1 |

| -CH2-CH2 -CH2-COO- | 24.9 |

Experimental Protocols for NMR Analysis

The following are detailed methodologies for acquiring high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar compounds like this compound.

-

Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution for referencing the chemical shifts (δ = 0.00 ppm).

1H NMR Spectroscopy

-

Instrument Setup: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is used for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary to ensure full relaxation of all protons.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically acquired and averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

13C NMR Spectroscopy

-

Instrument Setup: The same NMR spectrometer as for 1H NMR can be used.

-

Acquisition Parameters:

-

Pulse Sequence: A standard pulse-and-decouple experiment is used to obtain a proton-decoupled 13C spectrum, where each unique carbon appears as a singlet.

-

Spectral Width: Set a wide spectral width to cover all possible carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is generally adequate.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the deuterated solvent signal or the internal standard.

-

Structural Representation and NMR Correlations

The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments that correspond to the predicted NMR data.

Caption: Structure of this compound with NMR correlations.

References

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of Dimethyl Tetradecanedioate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Dimethyl tetradecanedioate (B1240563), a dicarboxylic acid ester with applications as a pharmaceutical intermediate.[1] This document details the compound's fundamental properties, characteristic fragmentation patterns under electron ionization, and a generalized experimental protocol for its analysis.

Core Compound Properties

Dimethyl tetradecanedioate is a key compound in various industrial and research applications. A clear understanding of its chemical and physical properties is essential for its accurate identification and quantification.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀O₄ | [2][3][4] |

| Molecular Weight | 286.41 g/mol | [1][2][4][5] |

| CAS Number | 5024-21-5 | [1][2][3] |

| IUPAC Name | This compound | [2][3] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 43 °C | [1] |

| Boiling Point | 196 °C / 10mmHg | [1] |

Mass Spectrometry Analysis: Electron Ionization

Electron Ionization (EI) is a widely used technique for the mass analysis of volatile and thermally stable compounds like this compound. The following table summarizes the significant ions observed in the EI mass spectrum of this compound.

| Mass-to-Charge (m/z) | Relative Intensity (%) | Putative Fragment |

| 55 | 42.6 | [C₄H₇]⁺ |

| 59 | 17.6 | [COOCH₃]⁺ |

| 69 | 25.1 | [C₅H₉]⁺ |

| 74 | 50.7 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 81 | 10.5 | [C₆H₉]⁺ |

| 255 | Not explicitly stated, but expected | [M-OCH₃]⁺ |

| 286 | Not explicitly stated, but expected | [M]⁺ (Molecular Ion) |

Note: The relative intensities are based on data from ChemicalBook, which provides a detailed list of fragments. The molecular ion and the [M-OCH₃]⁺ fragment are expected major peaks for this type of compound, though their intensities were not specified in the search results.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization follows predictable pathways for long-chain esters. The process begins with the ejection of an electron from the molecule to form a molecular ion ([M]⁺). This high-energy species then undergoes various fragmentation reactions to produce smaller, stable ions.

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a generalized workflow for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS). Specific parameters may need optimization based on the instrumentation and analytical goals.

1. Sample Preparation:

-

Dissolve a known quantity of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (typically in the low ppm range).

-

If necessary, include an internal standard for quantitative analysis.

2. GC-MS Parameters:

| Parameter | Typical Value |

| GC Column | Non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |

| Inlet Temperature | 250 - 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split or Splitless, depending on concentration |

| Oven Program | Initial temperature of 100 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min |

| MS Transfer Line Temp | 280 - 300 °C |

| Ion Source Temperature | 230 °C (as a general starting point, can be optimized) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40 - 400 |

3. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST database).

-

For quantitative analysis, integrate the peak area of a characteristic ion (e.g., m/z 74 or 255) and compare it to the calibration curve generated from standards.

Experimental Workflow

The logical flow of analyzing this compound via GC-MS is a systematic process from sample preparation to final data interpretation.

Caption: General experimental workflow for GC-MS analysis.

References

- 1. This compound CAS 5024-21-5 with Molecular Formula C16H30O4 and Molecular Weight 286.41 for Pharmaceutical Intermediates [homesunshinepharma.com]

- 2. This compound | C16H30O4 | CID 78727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. larodan.com [larodan.com]

- 5. This compound(5024-21-5) MS [m.chemicalbook.com]

A Technical Guide to the Solubility of Dimethyl Tetradecanedioate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of dimethyl tetradecanedioate (B1240563) (DMTD), the dimethyl ester of tetradecanedioic acid. Given the limited availability of specific quantitative solubility data for DMTD in public literature, this document presents known qualitative information and supplements it with quantitative and qualitative data for analogous, shorter-chain dimethyl esters of dicarboxylic acids to provide a comparative context.

Furthermore, this guide details a robust experimental protocol for the gravimetric determination of solubility, enabling researchers to generate precise data for their specific applications. Visual diagrams are included to delineate logical relationships and experimental workflows, adhering to best practices for clarity and data visualization.

Introduction to Dimethyl Tetradecanedioate

This compound (C₁₆H₃₀O₄, Molar Mass: 286.41 g/mol ) is a diester characterized by a fourteen-carbon linear aliphatic chain flanked by two methyl ester groups. This molecular structure imparts a significant degree of non-polarity, which is the primary determinant of its solubility characteristics. Understanding its behavior in various organic solvents is crucial for its application in diverse fields, including polymer synthesis, as a precursor for specialty chemicals, and as a plasticizer.[1] Qualitatively, DMTD is expected to exhibit good solubility in non-polar to moderately polar organic solvents such as ethers, hydrocarbons, and alcohols, with limited solubility in highly polar solvents like water.[1] One source notes a calculated water solubility of 0.034 g/L at 25°C.[1]

Solubility Data of Dimethyl Dicarboxylates

To provide a more comprehensive understanding, the following tables summarize the available qualitative and quantitative solubility data for DMTD and structurally similar dimethyl esters of dicarboxylic acids: dimethyl adipate (B1204190) (C6 chain) and dimethyl sebacate (B1225510) (C10 chain). Generally, for a homologous series of diesters, solubility in polar solvents is expected to decrease as the length of the non-polar aliphatic chain increases.

Table 1: Qualitative Solubility of Dimethyl Dicarboxylates

| Compound | Solvent Class | Example Solvents | Expected / Observed Solubility | Rationale / Reference |

| This compound (C14) | Alcohols | Methanol | Slightly Soluble | Polarity mismatch between the long non-polar chain and the polar solvent.[2] |

| Halogenated Solvents | Chloroform | Slightly Soluble | Good balance of polarity for dissolution.[2] | |

| Esters | Isopropyl Myristate, Ethylhexyl Palmitate | Good to Excellent | "Like dissolves like"; DMTD is a diester and has a high affinity for other cosmetic esters. | |

| Triglycerides | Caprylic/Capric Triglyceride | Moderate to Good | Similar ester functionalities lead to good compatibility. | |

| Hydrocarbons | Mineral Oil, Isohexadecane | Low to Moderate | Significant polarity mismatch between the ester and non-polar oils. | |

| Silicones | Dimethicone, Cyclopentasiloxane | Poor to Low | Silicones are generally poor solvents for organic esters. | |

| Glycols | Propylene Glycol, Butylene Glycol | Poor | DMTD is lipophilic and has very low solubility in these hydrophilic solvents. | |

| Dimethyl Adipate (C6) | Alcohols, Ethers | Ethanol, Diethyl Ether | Miscible | Shorter chain allows for miscibility with polar solvents.[3][4] |

| Water | - | Sparingly Soluble | [4] | |

| Dimethyl Sebacate (C10) | Ethers | Diethyl Ether | Soluble | [5] |

| Water | - | Insoluble | Increased non-polar character reduces water solubility significantly.[6][7][8] |

Table 2: Quantitative Solubility of Dimethyl Adipate (C6)

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | Not Specified | 25 g/L | |

| DMSO | Not Specified | 200 mg/mL (Requires sonication) | [9] |

Note: The data for analogous compounds is intended to provide a general trend. Actual solubility of this compound should be determined experimentally.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal equilibrium shake-flask method followed by gravimetric analysis.

Principle

A saturated solution of the compound is prepared by agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solid is separated, and a known mass or volume of the saturated solution is taken. The solvent is then evaporated, and the mass of the remaining solute is determined.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporating dishes or beakers

-

Drying oven or vacuum oven

-

Desiccator

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

-

Accurately add a known volume or mass of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. The time required for equilibrium should be determined experimentally.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette. To avoid precipitation, ensure the temperature of the pipette is the same as the solution.

-

Filter the supernatant through a syringe filter into a pre-weighed evaporating dish. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the boiling point of the solute and high enough for efficient solvent evaporation.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation of Solubility

-

Mass of dissolved solute (m_solute):

-

m_solute = (Mass of dish + solute) - (Mass of empty dish)

-

-

Mass of solvent (m_solvent):

-

m_solvent = (Mass of dish + solution) - (Mass of dish + solute)

-

-

Solubility ( g/100 g solvent):

-

Solubility = (m_solute / m_solvent) x 100

-

The solubility can also be expressed in other units, such as g/L or mol/L, by using the density of the solvent and the molar mass of the solute.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Relationship between molecular structure and solubility.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents remains limited in publicly accessible literature, its general solubility characteristics can be inferred from its chemical structure and by comparison with analogous diesters. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for generating reliable data. This will enable researchers and professionals in drug development and other scientific fields to effectively utilize this compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. Dimethyl dodecanedioate CAS#: 1731-79-9 [m.chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Dimethyl adipate | 627-93-0 [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. DIMETHYL SEBACATE - Ataman Kimya [atamanchemicals.com]

- 7. Dimethyl sebacate | 106-79-6 [chemicalbook.com]

- 8. Dimethyl sebacate CAS#: 106-79-6 [m.chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Thermal Stability of Dimethyl Tetradecanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermal stability of dimethyl tetradecanedioate (B1240563) (CAS No. 5024-21-5). While dimethyl tetradecanedioate is a stable diester under standard conditions, a thorough review of publicly available scientific literature and safety data reveals a notable absence of specific experimental data on its thermal decomposition profile, such as from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). This document summarizes the known physical and chemical properties of this compound, presents detailed, representative experimental protocols for TGA and DSC that can be applied to assess its thermal stability, and outlines a general workflow for such an evaluation. This guide is intended to serve as a foundational resource for researchers and professionals requiring an understanding of the thermal properties of this compound for applications in polymer chemistry, drug development, and materials science.

Introduction

This compound is a long-chain aliphatic diester with the chemical formula C16H30O4.[1][2] It serves as a versatile building block in the synthesis of various polymers, such as polyesters and polyamides, where it can impart flexibility and hydrophobicity. Its application extends to specialty chemicals, plasticizers, and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3] Understanding the thermal stability of this compound is critical for determining safe handling and storage conditions, defining processing parameters in manufacturing, and predicting its behavior in final product formulations.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases. It is important to note the consistent lack of a reported decomposition temperature.

| Property | Value | Source(s) |

| CAS Number | 5024-21-5 | [1][2][4] |

| Molecular Formula | C16H30O4 | [1][2][4] |

| Molecular Weight | 286.41 g/mol | [1][2][3] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 43 °C | [3] |

| Boiling Point | 196 °C at 10 mmHg | [5] |

| Flash Point | 146.4 °C | [5] |

| Decomposition Temperature | No data available |

Thermal Stability Assessment: Experimental Protocols

The following sections detail standardized, representative methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are primary techniques for evaluating the thermal stability of solid organic compounds like this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of thermal decomposition, identify degradation steps, and quantify the mass loss at various temperatures.

Objective: To determine the thermal decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is homogenous and representative.

-

Weigh approximately 5-10 mg of the sample into a clean, tared alumina (B75360) or platinum crucible. The exact mass should be recorded precisely.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance mechanism.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.

-

The initial temperature is typically set to ambient (e.g., 25-30 °C).

-

-

Thermal Program:

-

Equilibrate the sample at the initial temperature for 5-10 minutes.

-

Heat the sample from the initial temperature to a final temperature (e.g., 600 °C) at a constant linear heating rate. A common heating rate for such analysis is 10 °C/min.

-

Continuously record the sample mass and temperature throughout the experiment.

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

The onset temperature of decomposition is determined from the point of initial significant mass loss. This can be calculated using the tangent method on the TGA curve.

-

The temperature at which 5% mass loss occurs (T5%) is often reported as a measure of initial decomposition.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates for each degradation step.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these events.

Objective: To determine the melting point, enthalpy of fusion, and identify any exothermic decomposition events for this compound.

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q100 or similar).

Methodology:

-

Sample Preparation:

-

Weigh approximately 2-5 mg of the this compound sample into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to ensure a closed system, especially if volatilization is expected before decomposition. For decomposition studies, a pinhole lid may be used to allow for the release of gaseous products.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (typically 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its melting point (e.g., 0 °C).

-

Heat the sample at a constant linear rate (e.g., 10 °C/min) to a temperature beyond its melting point but below the expected decomposition temperature (e.g., 200 °C) to characterize the melt.

-

Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating scan, often up to a higher temperature (e.g., 400-500 °C), to observe any exothermic decomposition events that occur after melting.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Any sharp, exothermic peaks at higher temperatures are indicative of decomposition. The onset temperature and enthalpy of this exotherm provide information about the energy released during decomposition.

-

Visualization of Thermal Stability Assessment Workflow

The following diagram illustrates a generalized workflow for the thermal stability assessment of a chemical compound like this compound.

Caption: Workflow for Thermal Stability Assessment.

Conclusion